Pm_mastoparan PMM
Description
Pm_mastoparan PMM is a cationic amphipathic antibacterial peptide derived from invertebrates and insects. It is characterized by its α-helical structure and potent antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The peptide sequence is INWKKIASIGKEVLKAL, with a molecular weight of ~2.1 kDa and a polarity index of 0.37 . Its mechanism of action involves disrupting bacterial cell membranes via electrostatic interactions between its positively charged residues and the negatively charged phospholipid bilayer of microbial membranes.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
INWKKIASIGKEVLKAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Pm_mastoparan PMM’s functional and structural properties, we compare it with four analogous cationic amphipathic antibacterial peptides (SCAAPs) from diverse biological sources. Data are synthesized from empirical studies (Table 1) .
Table 1: Structural and Functional Comparison of this compound with Analogous Peptides
| Peptide Name | Source Organism | Sequence | Polarity Index | Key Functional Attributes |
|---|---|---|---|---|
| This compound | Insects, invertebrates | INWKKIASIGKEVLKAL | 0.37 | Moderate polarity; targets bacterial membranes |
| Cecropin | Insects, animals | GWLKKIGKKIERVGQNTRDATVKGLEVAQQAANVAATVR | 0.36 | High α-helical content; broad-spectrum activity |
| Hinnavin II | Insects, invertebrates | KWKIFKKIEHMGQNIRDGLIKAGPAVQVVGQAATIYKG | 0.45 | Enhanced hydrophobicity; stronger hemolytic activity |
| Ostrich AvBD2 | Birds (Ostrich) | LFCRKGTCHFGGCPAHLVKVGSCFGFRACCKWPWDV | 0.33 | Low polarity; defensin-like β-sheet structure |
| Clavanin D | Sea squirt (tunicate) | LFKLLGKIIHHVGNFVHGFSHVF | 0.56 | High polarity; salt-resistant antimicrobial action |
Key Comparative Insights
Polarity and Selectivity :
- This compound exhibits a moderate polarity index (0.37) , positioning it between the highly polar Clavanin D (0.56) and the low-polarity Ostrich AvBD2 (0.33). This balance may enhance its selective toxicity toward bacterial cells over mammalian cells, minimizing hemolytic side effects .
- In contrast, Hinnavin II’s higher polarity (0.45) correlates with stronger hemolytic activity, limiting its therapeutic utility despite potent antimicrobial effects.
Structural Diversity :
- This compound and Cecropin share α-helical conformations critical for membrane disruption. However, Cecropin’s extended sequence (37 residues vs. PMM’s 17 residues) may confer broader target specificity .
- Ostrich AvBD2 adopts a β-sheet defensin-like structure, relying on disulfide bonds for stability, which differs fundamentally from PMM’s mechanism.
Salt Resistance :
- Clavanin D retains activity in high-salt environments (e.g., physiological fluids) due to its extreme polarity (0.56), whereas this compound’s efficacy may diminish under similar conditions, as observed in other mastoparans .
Taxonomic Specificity: this compound is phylogenetically closer to insect-derived peptides (e.g., Hinnavin II) than to avian or tunicate peptides, suggesting evolutionary optimization for arthropod immune defense.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
